Ethyl imidazo[1,2-a]pyrazine-6-carboxylate
Description
Significance of the Imidazo[1,2-a]pyrazine (B1224502) Scaffold in Organic and Medicinal Chemistry
The imidazo[1,2-a]pyrazine ring system is considered a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a promising starting point for the development of novel therapeutic agents. The arrangement of nitrogen atoms in the bicyclic structure allows for a variety of intermolecular interactions, including hydrogen bonding and coordination with metal ions, which are crucial for biological activity.
Derivatives of imidazo[1,2-a]pyrazine have been investigated for a wide range of pharmacological applications. These include potential use as anticancer agents, with some compounds showing inhibitory effects on kinases such as PI3K and the mesenchymal-epithelial transition factor (c-Met). tsijournals.com Additionally, research has explored their activity as ENPP1 inhibitors for cancer immunotherapy, negative modulators of AMPA receptors, and agents with antimicrobial and antioxidant properties. tsijournals.comnih.gov The scaffold's amenability to chemical modification at various positions allows for the fine-tuning of its biological and pharmacokinetic profiles.
Overview of Research on Imidazo[1,2-a]pyrazine Derivatives
Research into imidazo[1,2-a]pyrazine derivatives has been extensive, covering synthesis, structural modification, and biological evaluation. Synthetic strategies often involve the condensation of an aminopyrazine with an α-halocarbonyl compound. ucl.ac.uk The versatility of this approach allows for the introduction of a wide array of substituents onto the core scaffold, leading to large libraries of compounds for screening.
Numerous studies have focused on exploring the structure-activity relationships (SAR) of these derivatives. For instance, modifications at the C2, C3, C6, and C8 positions of the imidazo[1,2-a]pyrazine ring have been shown to significantly influence their biological effects. This has led to the identification of compounds with potent and selective activities against various biological targets. The ongoing research in this area continues to uncover new potential therapeutic applications for this class of compounds.
Ethyl imidazo[1,2-a]pyrazine-6-carboxylate is a specific derivative distinguished by an ethyl carboxylate group at the 6-position of the imidazo[1,2-a]pyrazine core. While much of the published research focuses on other substituted analogs, the presence of the ester functionality at this position provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. The properties and potential applications of this specific molecule are best understood by considering the broader context of its chemical class.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₉N₃O₂ |
| IUPAC Name | This compound |
| CAS Number | 588720-67-6 |
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl imidazo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-4-3-10-8(12)5-11-7/h3-6H,2H2,1H3 |
InChI Key |
NDDRGECQLQTPCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C2C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyrazine and Its Derivatives
Core Imidazo[1,2-a]pyrazine (B1224502) Ring System Formation
The construction of the fundamental imidazo[1,2-a]pyrazine scaffold is a critical first step in the synthesis of its derivatives. Various strategies have been developed to achieve this, primarily centered around condensation and cyclization reactions.
Multicomponent Condensation Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example utilized for the synthesis of imidazo[1,2-a]pyrazines. nih.gov This three-component condensation involves the reaction of a 2-aminopyrazine (B29847), an aldehyde, and an isocyanide, typically under acidic catalysis. nih.gov
An iodine-catalyzed variation of this reaction has been reported to proceed efficiently at room temperature. nih.gov In this method, 2-aminopyrazine reacts with an aryl aldehyde and tert-butyl isocyanide in the presence of a catalytic amount of iodine to afford the corresponding 3-amino-imidazo[1,2-a]pyrazine derivatives in good yields. nih.gov The proposed mechanism involves the initial formation of an imine from the 2-aminopyrazine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by cyclization to form the fused heterocyclic system. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Ref |
| 2-Aminopyrazine | Aryl aldehyde | tert-Butyl isocyanide | Iodine | 3-(tert-butylamino)-2-aryl-imidazo[1,2-a]pyrazine | nih.gov |
Intramolecular Cyclization Strategies
Intramolecular cyclization represents another key strategy for the formation of the imidazo[1,2-a]pyrazine ring. A common approach involves the reaction of 2-aminopyrazines with α-halocarbonyl compounds. ucl.ac.uk The reaction typically proceeds via initial N-alkylation of the endocyclic nitrogen of the pyrazine (B50134) ring, followed by intramolecular condensation between the newly introduced carbonyl function and the exocyclic amino group to form the imidazole (B134444) ring. ucl.ac.uk
For instance, the reaction of 2-aminopyrazine with ethyl 2-chloroacetoacetate can lead to the formation of imidazo[1,2-a]pyrazine derivatives. ucl.ac.uk However, this reaction can be complex, with the potential for competing reaction pathways leading to different isomeric products. ucl.ac.uk
Synthetic Routes to Specific Carboxylate Derivatives
The introduction of a carboxylate group onto the imidazo[1,2-a]pyrazine scaffold is a crucial step in the synthesis of compounds like ethyl imidazo[1,2-a]pyrazine-6-carboxylate. The strategies for introducing this functional group vary depending on the desired position on the heterocyclic ring.
Approaches for Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate
The synthesis of ethyl imidazo[1,2-a]pyrazine-2-carboxylate can be achieved through the cyclization of 2-aminopyrazine with an appropriate three-carbon building block already containing the ester functionality. One such reagent is ethyl bromopyruvate. The reaction of 2-aminopyrazin-3-ol with ethyl bromopyruvate has been shown to yield the corresponding 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, a closely related analog. researchgate.net This suggests that a similar strategy could be employed with 2-aminopyrazines to access the 2-carboxylate derivatives.
A search of chemical supplier databases confirms the commercial availability of ethyl 8-(propylamino)imidazo[1,2-a]pyrazine-2-carboxylate, indicating that synthetic routes to this class of compounds are established.
| Starting Material | Reagent | Product |
| 2-Aminopyrazine derivative | Ethyl bromopyruvate | Ethyl imidazo[1,2-a]pyrazine-2-carboxylate derivative |
Approaches for Ethyl Imidazo[1,2-a]pyrazine-8-carboxylate
The synthesis of 8-substituted imidazo[1,2-a]pyrazines often involves the use of a pre-functionalized aminopyrazine. For example, to introduce a substituent at the 8-position, one might start with a 3-substituted-2-aminopyrazine. The commercial availability of compounds such as ethyl 6-bromo-8-(propylamino)imidazo[1,2-a]pyrazine-2-carboxylate suggests that functionalization at the 8-position is a feasible synthetic manipulation.
Synthesis of Imidazo[1,2-a]pyrazine-6-carboxylic Acid and Related Esters
The synthesis of imidazo[1,2-a]pyrazine-6-carboxylic acid and its esters, such as the target compound this compound, can be approached through several synthetic routes. One strategy involves the construction of the imidazo[1,2-a]pyrazine ring system with a precursor functional group at the 6-position that can be subsequently converted to a carboxylic acid.
The commercial availability of imidazo[1,2-a]pyrazine-6-carboxylic acid and its methyl ester indicates that methods for their preparation have been developed. sigmaaldrich.comsigmaaldrich.com A plausible synthetic route to imidazo[1,2-a]pyrazine-6-carboxylic acid could involve the use of a 2-amino-5-cyanopyrazine as a starting material. The cyano group can be carried through the cyclization reaction to form the imidazo[1,2-a]pyrazine ring and then hydrolyzed in a subsequent step to yield the carboxylic acid.
Once the imidazo[1,2-a]pyrazine-6-carboxylic acid is obtained, the corresponding ethyl ester can be prepared through standard esterification procedures. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. libretexts.orglibretexts.orglibretexts.org This is a reversible reaction, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.orglibretexts.org
Post-Cyclization Functionalization and Derivatization
Once the core imidazo[1,2-a]pyrazine ring system is synthesized, its chemical properties can be tuned through various functionalization reactions. These modifications are essential for building molecular diversity and optimizing the biological activity of the resulting compounds.
Electrophilic substitution reactions are a primary method for introducing new functional groups onto the imidazo[1,2-a]pyrazine core. The regioselectivity of these reactions is influenced by the electronic properties of the bicyclic system.
Halogenation: The most reactive position on the imidazo[1,2-a]pyrazine scaffold for electrophilic aromatic substitution is the C-3 position in the imidazole portion of the ring system. stackexchange.com This is due to the electronic nature of the fused rings, where the intermediate formed by attack at C-3 is more stable. stackexchange.com
A common and efficient method for the selective bromination at the C-3 position is the use of N-Bromosuccinimide (NBS). nih.gov For instance, reacting an 8-substituted-5-methyl-imidazo[1,2-a]pyrazine with NBS in ethanol at a low temperature (0-5°C) followed by stirring at room temperature yields the corresponding 3-bromo derivative. This method avoids cumbersome workups and proceeds via an electrophilic aromatic halogenation mechanism at the site of highest electron density. Similarly, bromination of the pyrazine ring at the C-5 position has also been reported. nih.gov For the related imidazo[1,2-a]pyridine (B132010) series, transition-metal-free methods using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) in the presence of acetic acid have been developed for highly regioselective chlorination and bromination at the C-3 position. nih.govresearchgate.net
| Reagent | Target Position | Scaffold | Conditions | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | C-3 | Imidazo[1,2-a]pyrazine | Ethanol, 0-5°C to RT | |
| Sodium Bromite (NaBrO₂) | C-3 | Imidazo[1,2-a]pyridine | Acetic Acid, DMF, 60°C | nih.gov |
| Sodium Chlorite (NaClO₂) | C-3 | Imidazo[1,2-a]pyridine | Acetic Acid, Toluene, 60°C | nih.gov |
Nitration: The nitration of the imidazo[1,2-a]pyrazine ring is more challenging compared to halogenation. The unsubstituted heterocyclic core is highly resistant to nitration. researchgate.net However, the reactivity towards electrophilic substitution can be enhanced by the presence of electron-donating groups on the scaffold. Specifically, an alkoxy or alkylamino group at the 8-position can activate the ring system sufficiently to allow for nitration. researchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize the imidazo[1,2-a]pyrazine scaffold. nih.govrsc.org These reactions typically utilize halogenated derivatives, such as those described in the previous section, as starting materials.
Suzuki-Miyaura Coupling: This is one of the most widely used methods for derivatization. Halogenated imidazo[1,2-a]pyrazines, such as 5-bromoimidazo[1,2-a]pyrazines, readily undergo Suzuki coupling with various organoboron reagents, like imidazoleboronic acid, to introduce new aryl or heteroaryl groups. nih.govrsc.org This reaction is a key step in the synthesis of potent and selective kinase inhibitors. rsc.org
Direct C-H Functionalization: More recent and atom-economical approaches bypass the need for pre-halogenation by directly functionalizing a C-H bond. An efficient one-pot method has been developed for the selective functionalization at the C-3 and C-6 positions of imidazo[1,2-a]pyrazines. nih.gov This process involves a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by a direct C-H arylation, vinylation, or benzylation. nih.gov
Other Coupling Reactions: Other palladium-catalyzed reactions, such as the Sonogashira and Stille couplings, are well-established for the functionalization of pyrazine rings and are applicable to the imidazo[1,2-a]pyrazine system. rsc.org The Sonogashira reaction couples terminal alkynes with halopyrazines, while the Stille reaction uses organostannanes. rsc.org C-N bond formation, such as the Buchwald-Hartwig amination, can also be achieved, although nucleophilic aromatic substitution is often a competitive pathway for amination of chloropyrazines. rsc.org
| Reaction Type | Substrate | Reagent | Catalyst System (Example) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Bromo-imidazo[1,2-a]pyrazine | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | nih.govrsc.org |
| Direct C-H Arylation | Imidazo[1,2-a]pyrazine | Aryl Halide | Palladium Catalyst | nih.gov |
| Sonogashira | Chloro-pyrazine | Terminal Alkyne | [Pd(allyl)Cl]₂/PPh₃ | rsc.org |
| Stille | Stannylated Pyrazine | Acyl Chloride | Palladium Catalyst | rsc.org |
Ester groups on the imidazo[1,2-a]pyrazine ring, such as in the title compound this compound, serve as versatile handles for further derivatization. A common transformation is the conversion of the carboxylate ester into a carbohydrazide (B1668358) (hydrazide derivative). dergipark.org.tr
This conversion is typically achieved through a straightforward reaction with hydrazine (B178648) hydrate (B1144303). dergipark.org.tr The general procedure involves refluxing a solution of the ethyl imidazo[1,2-a]pyrazine carboxylate with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. dergipark.org.tr The reaction proceeds for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon cooling, the hydrazide product often precipitates from the reaction mixture and can be isolated by filtration. dergipark.org.tr The resulting hydrazide is a key intermediate that can be used to synthesize a variety of other derivatives, such as N-acylhydrazones. dergipark.org.tr
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | Hydrazine hydrate (NH₂NH₂·H₂O) | Imidazo[1,2-a]pyrazine-2-carbohydrazide | dergipark.org.tr |
Industrial Scale-Up and Process Optimization for Imidazo[1,2-a]pyrazine Synthesis
The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and scalable methodologies. For imidazo[1,2-a]pyrazine and its derivatives, modern techniques like continuous flow synthesis and automated platforms are being explored to meet these demands. nih.gov
Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.gov While much of the development has focused on the closely related imidazo[1,2-a]pyridine scaffold, the principles are directly applicable to imidazo[1,2-a]pyrazines. Flow methods have been developed for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, representing a major improvement over flask-based methods which often require long reaction times and high temperatures. nih.gov These flow processes can enable facile scale-up, which is highly advantageous for drug discovery and development programs. nih.gov
Automated synthesis platforms, often integrated with continuous flow reactors, are becoming increasingly important for accelerating drug discovery. nih.gov These systems allow for high-throughput chemical synthesis and rapid optimization of reaction conditions. For instance, a multi-step continuous flow process using multiple microreactors has been successfully applied to the synthesis of imidazo[1,2-a]pyridine-2-carboxamides without the need for isolating intermediates. nih.gov This level of automation streamlines the production of compound libraries and facilitates the efficient synthesis of complex molecules, which is a key goal in modern pharmaceutical research. nih.gov
Reactivity and Chemical Transformations of Imidazo 1,2 a Pyrazine Carboxylates
Oxidation Reactions of Imidazo[1,2-a]pyrazine (B1224502) Esters
The imidazo[1,2-a]pyrazine ring system, while relatively electron-rich, can undergo oxidation under specific conditions. The outcome of the oxidation is highly dependent on the nature of the oxidant and the substituents present on the heterocyclic core. For instance, in related heterocyclic systems, when a sulfide (B99878) substituent is present, it can be selectively oxidized to the corresponding sulfone. nih.gov
Moreover, reagents that are typically used for halogenation can also act as oxidants. Studies on the closely related imidazo[1,2-a]pyridine (B132010) scaffold have shown that reagents like sodium chlorite (B76162) (NaClO2) and sodium bromite (B1237846) (NaBrO2) can serve a dual role as both a halogen source and an oxidant, facilitating C-H functionalization. nih.govresearchgate.net This suggests that the pyrazine (B50134) nitrogen atoms may be susceptible to N-oxidation, or the ring itself could undergo oxidative degradation under harsh conditions, although this is less commonly exploited for synthetic purposes. The reaction's course is often directed by the specific reagents and reaction conditions employed.
Reduction Reactions of Imidazo[1,2-a]pyrazine Esters
The pyrazine portion of the imidazo[1,2-a]pyrazine system is susceptible to reduction, particularly through catalytic hydrogenation. Research on analogous ethyl imidazo[1,2-a]pyrimidine-2-carboxylate demonstrates that the six-membered pyrimidine (B1678525) ring can be selectively reduced. researchgate.net This transformation is typically accomplished using a palladium on carbon (Pd/C) catalyst in a protic solvent like methanol. The process leads to the formation of the corresponding tetrahydroimidazo[1,2-a]pyrimidine derivative. researchgate.net
In some cases, a two-step reduction sequence may be employed to achieve full saturation of a particular part of the molecule. nih.gov The ester group at the 6-position is generally stable under these catalytic hydrogenation conditions, allowing for selective modification of the heterocyclic core.
Table 1: Catalytic Hydrogenation of Imidazo-azine Esters
| Starting Material | Catalyst | Product | Ring Reduced | Reference |
|---|
Nucleophilic Substitution Reactions on the Imidazo[1,2-a]pyrazine Ring
The imidazo[1,2-a]pyrazine ring can be functionalized via nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at an activated position. The C8 position is notably susceptible to such reactions. For example, an 8-chloro or 8-bromo substituent can be displaced by various nucleophiles. nih.govtsijournals.com
Heating an 8-haloimidazo[1,2-a]pyrazine with an amine, often in the presence of a non-nucleophilic base, leads to the corresponding 8-amino-substituted product. nih.gov This method has been used to introduce a variety of cyclic and acyclic secondary amines, such as morpholine, onto the scaffold, providing a straightforward route to increase molecular diversity. tsijournals.com
Table 2: Nucleophilic Substitution at the C8-Position
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 8-Chloro-imidazo[1,2-a]pyrazine derivative | Various amines | 8-Amino-imidazo[1,2-a]pyrazine derivative | nih.gov |
Esterification and Hydrolysis Reactions of Carboxylate Groups
The ethyl carboxylate group at the C6 position is a key functional handle that can be readily interconverted. Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved under strong acidic conditions, for instance, by heating with concentrated hydrochloric acid (12 M HCl), to afford the imidazo[1,2-a]pyridine-6-carboxylic acid in good yields. nih.govsigmaaldrich.com However, if other acid-sensitive groups are present in the molecule, milder conditions may be necessary to ensure selective hydrolysis of the ester. nih.gov
Conversely, the corresponding carboxylic acid can be esterified to re-form the ester or create different ester derivatives. While direct literature on the esterification of imidazo[1,2-a]pyrazine-6-carboxylic acid is sparse, standard methods such as Fischer-Speier esterification (reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst) or conversion to an acyl chloride followed by reaction with an alcohol are applicable. The synthesis of related 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate esters has been well-documented, proceeding through cyclization with ethyl bromopyruvate.
Halogen-Metal Exchange and Regioselectivity
Halogenation of the imidazo[1,2-a]pyrazine ring is a critical step for introducing a functional handle for cross-coupling or halogen-metal exchange reactions. The C3 position is the most electronically rich and sterically accessible site on the imidazole (B134444) moiety, making it the preferred site for electrophilic aromatic substitution. nih.govtsijournals.com Bromination is commonly achieved using N-bromosuccinimide (NBS). nih.govtsijournals.com Similarly, transition-metal-free halogenation methods using sodium chlorite or bromite have proven effective for the regioselective halogenation of the C3 position on the related imidazo[1,2-a]pyridine core. nih.govresearchgate.netrsc.org
Once a halogen atom (typically bromine or iodine) is installed, it can undergo a halogen-metal exchange reaction. wikipedia.org This process typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The reaction is fast and kinetically controlled, converting the carbon-halogen bond into a carbon-lithium bond. wikipedia.org The resulting organolithium species is a potent nucleophile and can be trapped with various electrophiles, allowing for the introduction of a wide range of substituents at that position. The efficiency of the exchange follows the trend I > Br > Cl. wikipedia.org
Table 3: Regioselective Halogenation of Imidazo[1,2-a]azine Cores
| Substrate | Reagent | Position Halogenated | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivative | N-Bromosuccinimide (NBS) | C3 | nih.gov |
| 2-Amino-5-methyl-pyrazine derivative (precursor) | N-Bromosuccinimide (NBS) | C3 | tsijournals.com |
Stability and Reactivity under Varied Environmental Conditions
The stability of ethyl imidazo[1,2-a]pyrazine-6-carboxylate is contingent on the specific environmental conditions. As discussed, the ester linkage is susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of the corresponding carboxylic acid. nih.gov The fused heterocyclic ring system itself is generally robust but can be reactive under specific oxidative or reductive environments.
The compound's stability in biological environments, such as in the presence of metabolic enzymes, has also been investigated for related structures. For example, analogues have been studied for their stability in human and rat liver microsomes to assess their metabolic fate. nih.gov The presence of certain functional groups can also influence stability; for instance, the need to use protecting groups during some synthetic transformations indicates that certain positions on the ring are reactive under conditions required for other modifications. The reactivity towards strong electrophiles at the C3 position and nucleophiles at the C8 position (if halogenated) further defines its chemical behavior under varied chemical environments. nih.govtsijournals.com
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrazine Derivatives
Correlations between Structural Modifications and Biological Potency
The biological activity of imidazo[1,2-a]pyrazine (B1224502) derivatives is intricately linked to their structural architecture. Modifications to the core scaffold and its substituents can lead to significant changes in potency and selectivity across various biological targets, including anticancer, antioxidant, and antibacterial activities. tsijournals.comnih.gov
Research has demonstrated that the imidazo[1,2-a]pyrazine core is an essential requirement for displaying anticancer activity. researchgate.net Systematic structural modifications have led to the development of derivatives with improved biological profiles. For instance, in the pursuit of antioxidant agents, structural alterations of unsubstituted imidazo[1,2-a]pyrazines, which initially exhibited moderate activity, resulted in compounds with significantly improved IC50 values. tsijournals.com
The following table details the antioxidant activity of several substituted imidazo[1,2-a]pyrazine derivatives, highlighting the impact of different substitution patterns.
Table 1: Antioxidant Activity of Substituted Imidazo[1,2-a]pyrazine Derivatives
| Compound | Substituents | Antioxidant Activity (IC50, μM) |
|---|---|---|
| 4a | Unsubstituted | 28.14 |
| 4b | C2-Phenyl, C8-Bromo | 13.2 |
| 5d | C2-Phenyl, C8-Diethanolamine | 8.54 |
| 5h | C2-Aryl, C8-Diethanolamine | Good |
| 6a | Unsubstituted | 22.43 |
| 6b | C2, C3, C8-substituted | Promising |
| Standard | Ascorbic Acid | 5.84 |
Data sourced from a study on novel imidazo[1,2-a]pyrazine derivatives. tsijournals.com
Impact of Substituents at Key Positions (e.g., C-2, C-3, C-6, C-8) on Biological Activity
The nature and position of substituents on the imidazo[1,2-a]pyrazine ring system are critical determinants of biological activity.
C-2 Position: Substituents at the C-2 position have been shown to significantly influence the antioxidant and anticancer properties of these compounds. Both aromatic and aliphatic substituents at the C-2 position can result in good antioxidant activity. tsijournals.com For instance, introducing a phenyl group at the C-2 position, as seen in compound 4b, increased the antioxidant activity compared to the unsubstituted analog 4a. tsijournals.com In the context of anticancer activity, the presence of a para-fluorophenyl moiety at the C-2 position was held constant during the optimization of certain series, indicating its importance for potent inhibition. nih.gov
C-3 Position: The C-3 position is another key site for modification. In a series of potent AMPAR negative modulators, the introduction of an oxindole (B195798) group at the C-3 position, as in compound 11, resulted in a subnanomolar compound. nih.gov The presence of a hydrogen-bond donor in the para position of the C-3 substituent was found to be important for potency. nih.gov Furthermore, variations of electron-donating functional amine groups at the 3rd position of the imidazo[1,2-a]pyrazine scaffold have been explored for their anticancer activity. rsc.org
C-6 Position: Exploration of substituents at the C-6 position has also been undertaken. For example, in a series of inhibitors of bacterial type IV secretion, the introduction of a substituent at the 6-position was investigated to understand its effect on potency and physicochemical properties. researchgate.net
C-8 Position: The C-8 position is a crucial site for modulating the biological activity of imidazo[1,2-a]pyrazine derivatives. Amination at the C-8 position has been shown to improve antioxidant activity. tsijournals.com For example, substituting a bromine at the 8th position with diethanolamine (B148213) (compound 5d) led to excellent antioxidant activity with an IC50 of 8.54 μM. tsijournals.com In another study, selective displacement of a chloro group at the C-8 position with various amines was a key step in the synthesis of potent AMPAR negative modulators. nih.gov
The following table presents the anticancer activity of a series of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines, illustrating the impact of C-2 and C-3 substitutions.
Table 2: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | C-2 Substituent | C-3 Substituent | Cancer Cell Line | IC50 (μM) |
|---|---|---|---|---|
| 10b | Aryl | tert-Butylamine | Hep-2 | 20 |
| HepG2 | 18 | |||
| MCF-7 | 21 | |||
| A375 | 16 | |||
| 10f | Aryl | Amine at ortho position | Hep-2 | 25 |
| HepG2 | 20 | |||
| MCF-7 | 26 | |||
| A375 | 20 | |||
| Standard | Doxorubicin | Hep-2 | 10 | |
| HepG2 | 1.5 | |||
| MCF-7 | 0.85 | |||
| A375 | 5.16 |
Data sourced from a study on the anticancer activity of imidazo[1,2-a]pyrazine derivatives. rsc.org
Identification of Pharmacophoric Groups within Imidazo[1,2-a]pyrazine Structures
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For imidazo[1,2-a]pyrazine derivatives, several key pharmacophoric groups have been identified.
In a series of inhibitors of the bacterial VirB11 ATPase, a novel series of 8-amino imidazo[1,2-a]pyrazine derivatives was developed, indicating the importance of the amino group at the C-8 position for activity. nih.gov For potent AMPAR negative modulators, a hydrogen-bond donor at the para position of the C-3 aryl substituent was implicated as a crucial pharmacophoric feature. nih.gov Furthermore, the oxindole group at C-3 and a 4-fluoropiperidine (B2509456) at C-8 were identified as preferred moieties for high potency. nih.gov The imidazo[1,2-a]pyridine (B132010) scaffold itself is considered a "drug prejudice" scaffold, implying its inherent pharmacophoric value. nih.gov
Scaffold Hopping Strategies in Imidazo[1,2-a]pyrazine Research
Scaffold hopping is a computational chemistry strategy used in drug design to identify isosteric replacements for a core molecular structure, aiming to discover novel chemotypes with improved properties. This approach has been successfully applied in the research of imidazo[1,2-a]pyrazine derivatives.
In one study, scaffold hopping from a pyridone core led to the identification of imidazo[1,2-a]pyridines as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor. nih.gov This demonstrates the utility of this strategy in transitioning between related heterocyclic systems. Another example involved the replacement of the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold, which resulted in improved microsomal stability and efflux liabilities. nih.gov This highlights how scaffold hopping can be employed to overcome pharmacokinetic challenges. The imidazo[1,2-a]pyridine scaffold has also been identified through its shape and electrostatic similarity to other known active compounds. nih.gov
Mechanistic Investigations of Biological Activities of Imidazo 1,2 a Pyrazine Derivatives
Anticancer Mechanisms of Action
Imidazo[1,2-a]pyrazine (B1224502) derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of programmed cell death, interference with the cell cycle, and the inhibition of key enzymes that are critical for cancer cell proliferation and survival.
Apoptosis Induction and Cell Cycle Arrest
A fundamental strategy in cancer chemotherapy is to trigger apoptosis, or programmed cell death, in malignant cells. Several studies have shown that imidazo[1,2-a]pyrazine derivatives can effectively induce apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, a series of novel imidazo[1,2-a]pyrazine derivatives were designed and synthesized as potential tubulin polymerization inhibitors. One of the lead compounds from this series, TB-25, was found to induce G2/M phase cell cycle arrest and subsequent apoptosis in HCT-116 human colon cancer cells in a dose-dependent manner. This disruption of the microtubule dynamics ultimately leads to the suppression of cancer cell migration. nih.gov Similarly, another study on novel imidazo[1,2-a]pyridine (B132010) compounds, a closely related scaffold, demonstrated that the derivative IP-5 could induce cell cycle arrest at both the G0/G1 and G2/M phases in HCC1937 breast cancer cells. This was accompanied by an increase in the levels of p53 and p21 proteins, which are key regulators of cell cycle arrest. mdpi.com The activation of caspases, a family of proteases essential for the execution of apoptosis, is another mechanism by which these compounds exert their anticancer effects. mdpi.com
Kinase Inhibition
Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a common feature of many cancers. Consequently, kinase inhibitors have become a major focus of anticancer drug development. The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile template for the design of inhibitors for a wide range of kinases.
PI3Kα Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactive in human cancers, making it an attractive therapeutic target. A novel series of imidazo[1,2-a]pyrazines has been identified as potent inhibitors of PI3K. nih.gov Further research led to the development of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives as potent dual inhibitors of PI3Kα and mTOR, another key kinase in the same pathway. ucl.ac.uk One compound, in particular, exhibited exceptional inhibitory activity against PI3Kα and mTOR, with IC50 values of 0.06 nM and 3.12 nM, respectively. ucl.ac.uk Docking analysis of 49 selective imidazo[1,2-a]pyrazine inhibitors of PI3Kα has provided insights into the structure-activity relationship, aiding in the design of new, more potent inhibitors. nih.govijpbs.com
CHK1 Inhibition: Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. Researchers have developed imidazo[1,2-a]pyrazines and imidazo[1,2-c]pyrimidines that demonstrate a switch in potency between CHK1 and another kinase, MK2, based on small structural modifications. nih.gov
CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle, and their inhibitors can halt cancer cell proliferation. Novel imidazo[1,2-a]pyridine derivatives have been optimized to be potent and selective inhibitors of CDK2. rsc.org Furthermore, certain imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors, with one derivative showing an IC50 of 0.16 µM. nanobioletters.com
EphB4 Inhibition: The EphB4 receptor tyrosine kinase is involved in angiogenesis and is often upregulated in various cancers. A series of imidazo[1,2-a]pyrazine diarylureas have been discovered to be nanomolar inhibitors of the EphB4 receptor, in addition to showing activity against other receptor tyrosine kinases. nih.gov
Aurora-A Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is linked to cancer. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent Aurora kinase inhibitors. nih.govmdpi.comresearchgate.net Optimization of these inhibitors has led to compounds with picomolar inhibitory activity against Aurora A and B kinases and improved oral bioavailability. researchgate.netcapes.gov.br Structure-based design has also yielded imidazo[1,2-a]pyrazine derivatives that are selective inhibitors of Aurora-A kinase in cellular assays. nih.gov
HDAC2 Inhibition: While not a kinase, histone deacetylase 2 (HDAC2) is another important enzyme in cancer therapy. Novel imidazo[1,2-a]pyridine-based inhibitors of HDAC6 have been discovered, with one compound, I-c4, showing potent anti-gastric cancer effects both in vitro and in vivo without causing myocardial damage. drugbank.com This highlights the potential of the broader imidazo-fused heterocyclic family to target various enzymes involved in cancer.
TrkA Inhibition: Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that have emerged as promising cancer targets. A series of novel imidazo[1,2-b]pyridazine derivatives have been identified as potent second-generation TRK inhibitors, capable of overcoming multiple resistance mutations. The representative compound 15m potently inhibited wild-type TRK as well as mutant forms with IC50 values in the nanomolar range. nih.gov
| Target Kinase | Scaffold | Key Findings | Reference(s) |
| PI3Kα | Imidazo[1,2-a]pyrazine | Potent inhibition, with dual PI3Kα/mTOR inhibitors developed. | nih.govucl.ac.uknih.govijpbs.com |
| CHK1 | Imidazo[1,2-a]pyrazine | Potency switch between CHK1 and MK2 achieved through structural modifications. | nih.gov |
| CDK | Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrazine | Potent and selective inhibitors of CDK2 and CDK9 identified. | rsc.orgnanobioletters.com |
| EphB4 | Imidazo[1,2-a]pyrazine | Nanomolar inhibition of the EphB4 receptor tyrosine kinase. | nih.gov |
| Aurora-A | Imidazo[1,2-a]pyrazine | Potent and selective inhibitors with in vivo efficacy. | nih.govmdpi.comresearchgate.netcapes.gov.brnih.gov |
| HDAC2 | Imidazo[1,2-a]pyridine | Potent HDAC6 inhibitors with anti-gastric cancer activity. | drugbank.com |
| TrkA | Imidazo[1,2-b]pyridazine | Potent inhibitors overcoming multiple resistance mutations. | nih.gov |
Antimicrobial and Antituberculosis Mechanisms of Action
In addition to their anticancer properties, imidazo[1,2-a]pyrazine derivatives and their analogues have shown significant promise as antimicrobial and antituberculosis agents. Their mechanisms of action often involve the inhibition of essential bacterial enzymes and processes.
Inhibition of Mycobacterial ATP Synthesis
The energy metabolism of Mycobacterium tuberculosis is a critical target for the development of new antituberculosis drugs. The validation of ATP synthase as a target by the approval of bedaquiline (B32110) has spurred research in this area. nih.gov A study on imidazo[1,2-a]pyridine ethers and squaramides identified these compounds as potent inhibitors of mycobacterial ATP synthesis, with some derivatives exhibiting nanomolar potencies. nih.gov Characterization of resistant mutants confirmed that the squaramide series directly targets ATP synthase, albeit at a different binding site than bedaquiline. nih.gov
Targeting Bacterial Secretion Apparatus Components (e.g., VirB11 ATPase)
The type IV secretion system (T4SS) is a crucial virulence factor for many pathogenic bacteria, including Helicobacter pylori, as it is responsible for the transfer of toxic bacterial factors into host cells. A key component of the T4SS is the VirB11 ATPase. Virtual high-throughput screening identified 8-amino imidazo[1,2-a]pyrazine derivatives as inhibitors of the H. pylori VirB11 ATPase HP0525. nih.gov These compounds act as competitive inhibitors of ATP, and their binding mode within the ATPase active site has been explored to design more potent second-generation inhibitors. nih.gov
Anti-Inflammatory Mechanisms of Action
The anti-inflammatory potential of imidazo[1,2-a]pyrazine derivatives is a primary area of investigation. These compounds have been shown to modulate several key pathways and targets involved in the inflammatory cascade. A novel synthetic imidazo[1,2-a]pyridine derivative, a related scaffold, has demonstrated anti-inflammatory activity by affecting the STAT3 and NF-κB pathways. nih.gov
CXCR3 Antagonism
A significant mechanism contributing to the anti-inflammatory effects of this class is the antagonism of the C-X-C chemokine receptor 3 (CXCR3). nih.gov Optimization of imidazo-pyrazine derivatives has led to the discovery of potent CXCR3 antagonists with improved pharmacokinetic profiles. nih.gov The lead compound from one such study demonstrated efficacy in a mouse model of lung inflammation, underscoring the therapeutic potential of this mechanism. nih.gov
IκB Kinase (IKK) Inhibition
The transcription factor NF-κB is a central regulator of inflammatory responses, and its activation is controlled by the IκB kinase (IKK) complex. nih.gov Inhibition of IKK is a key strategy for controlling inflammation. Research has highlighted that derivatives based on the imidazo[1,2-a]pyrazine structure are potential inhibitors of both IKK1 (IKKα) and IKK2 (IKKβ), offering a direct mechanism for downregulating NF-κB-mediated inflammation. nih.gov
p38 Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinases are crucial mediators in the production of pro-inflammatory cytokines like TNF-α. While research has focused on the closely related imidazo[1,2-b]pyridazine scaffold, the findings are relevant. Structure-based design has identified potent inhibitors of p38 MAP kinase among these derivatives. nih.gov One compound, a pyridine (B92270) N-oxide derivative, not only inhibited p38 MAP kinase effectively but also suppressed LPS-induced TNF-α production in human monocytic cells and showed significant efficacy in a rat model of collagen-induced arthritis. nih.gov
Interactive Table: Anti-Inflammatory Mechanisms
| Mechanism | Specific Derivative Class | Target | Key Research Finding | Reference |
|---|---|---|---|---|
| CXCR3 Antagonism | Imidazo[1,2-a]pyrazine | CXCR3 Receptor | Identified as potent antagonists with improved pharmacokinetic properties and in vivo efficacy in a mouse lung inflammation model. | nih.gov |
| IKK Inhibition | Imidazo[1,2-a]pyrazine | IKK1 and IKK2 | Derivatives tested for their potential to inhibit IKK1 and IKK2 activities, key regulators of the NF-κB pathway. | nih.gov |
| p38 Kinase Inhibition | Imidazo[1,2-b]pyridazine | p38 MAP Kinase | N-oxide derivative exhibited potent inhibition of p38 MAP kinase and LPS-induced TNF-α production in vitro and in vivo. | nih.gov |
Other Investigated Biological Mechanisms
Beyond their anti-inflammatory roles, imidazo[1,2-a]pyrazine derivatives have been explored for a variety of other biological activities, targeting different enzymes and receptors.
A series of novel 6-substituted imidazo[1,2-a]pyrazines have been synthesized and evaluated for their anti-secretory activity. nih.gov These compounds proved to be potent, reversible inhibitors of the gastric H+/K+-ATPase (proton pump), which is responsible for acid secretion in the stomach. nih.govnih.gov Studies on the related imidazo[1,2-a]pyridine scaffold suggest that the protonated form of the compound is the active species, binding to the luminal side of the enzyme. nih.gov
The interaction of these derivatives with metabolic enzymes is crucial for their pharmacokinetic profile. An in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction for an imidazo[1,2-a]pyrimidine (B1208166) derivative, a related heterocyclic system, revealed that it is likely a substrate and inhibitor of several Cytochrome P450 (CYP450) enzymes. acs.org The CYP450 superfamily is the primary group of enzymes involved in phase-I drug metabolism, suggesting these compounds are likely to undergo hepatic metabolism. acs.org
Derivatives of the closely related imidazo[1,2-a]pyrimidine scaffold have been identified as ligands for the benzodiazepine (B76468) binding site on the GABAA receptor. nih.gov These compounds can exhibit functional selectivity for different alpha subunits of the receptor, highlighting their potential as modulators of GABAergic neurotransmission. nih.gov Further studies on pyrazolo[1,5-a]quinazoline derivatives, another related class, have used molecular modeling and electrophysiological assays to investigate their modulatory effects on the α1β2γ2-GABAA receptor subtype. mdpi.com
Imidazo[1,2-a]pyrazine derivatives have been noted for their structural similarity to theophylline, leading to investigations of shared pharmacological properties. dergipark.org.tr These derivatives exhibit potent smooth muscle relaxant activity and positive inotropic and chronotropic effects on isolated guinea-pig atria, similar to theophylline. nih.gov However, a key difference in their mechanism was identified; unlike theophylline, the imidazo[1,2-a]pyrazine derivatives tested did not act as adenosine (B11128) receptor antagonists. nih.gov It has been suggested they may selectively inhibit phosphodiesterase (PDE) isoenzymes. nih.gov
The analgesic potential of imidazo[1,2-a]pyrazine derivatives has been explored, with certain compounds showing significant activity in acetic acid-induced writhing tests, a model for peripheral pain. dergipark.org.tr The observed reduction in writhing behavior suggests that the antinociceptive mechanism may be related to a decrease in the release of inflammatory mediators in peripheral tissues or a direct blockade of their receptors. dergipark.org.tr This action could interrupt the transmission of pain stimuli or increase the nociceptive threshold. dergipark.org.tr
Interactive Table: Other Biological Mechanisms
| Mechanism | Specific Derivative Class | Target/Property | Key Research Finding | Reference |
|---|---|---|---|---|
| Gastric H+/K+ ATPase Inhibition | 6-substituted Imidazo[1,2-a]pyrazines | H+/K+-ATPase | Act as potent, reversible inhibitors of the gastric proton pump. | nih.gov |
| Cytochrome P450 Enzyme Inhibition | Imidazo[1,2-a]pyrimidine | CYP450 enzymes | In silico predictions suggest compounds are substrates/inhibitors of several CYP450 enzymes, indicating hepatic metabolism. | acs.org |
| GABAA Receptor Modulation | Imidazo[1,2-a]pyrimidine | GABAA Receptor | Act as ligands at the benzodiazepine binding site with potential for functional selectivity. | nih.gov |
| Theophylline-like Properties | Imidazo[1,2-a]pyrazine | Smooth Muscle / Cardiac Tissue | Exhibit smooth muscle relaxant and cardiotonic activities, but do not act as adenosine receptor antagonists. | dergipark.org.trnih.gov |
| Antinociceptive Activity | Imidazo[1,2-a]pyrazine | Pain Pathways | Mechanism may involve reducing the release of peripheral inflammatory mediators. | dergipark.org.tr |
Hypoglycemic Activity Mechanisms
Investigations into the hypoglycemic (blood glucose-lowering) effects of imidazo[1,2-a]pyrazine derivatives have revealed potential mechanisms of action, primarily centered on their interaction with adrenergic receptors. A study involving a series of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines provided insights into these mechanisms by evaluating their ability to lower blood glucose in insulin-resistant hyperglycemic ob/ob mice. nih.gov
The hypoglycemic activity of these compounds was assessed alongside their binding affinity for α1, α2, β1, and β2 adrenergic receptors. nih.gov The research indicated a strong correlation between the compounds' affinity for the α2-adrenergic receptor and their potency as hypoglycemic agents. nih.gov For instance, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine and its 2-methyl, 3-methyl, and 5-methyl analogs demonstrated high affinity for the α2 receptor and were identified as potent hypoglycemic agents. nih.gov
The study further explored the structure-activity relationship, revealing that modifications to the chemical structure of these imidazo[1,2-a]pyrazine derivatives significantly impacted their biological activity. Alterations to the 8-(1-piperazinyl)imidazo[1,2-a]pyrazine molecule led to a decrease in α2 receptor binding and a corresponding reduction in hypoglycemic potency. nih.gov This suggests that the interaction with the α2-adrenergic receptor is a key component of the hypoglycemic mechanism for this class of compounds.
Moreover, the introduction of a 4-methylpiperazine group was found to modify receptor binding by reducing affinity for α1 and β1 receptors while still maintaining some level of hypoglycemic activity. nih.gov These findings underscore the importance of specific structural features in determining the therapeutic potential of imidazo[1,2-a]pyrazine derivatives as hypoglycemic agents.
The following table summarizes the observed structure-activity relationships for the hypoglycemic effects of the studied imidazo[1,2-a]pyrazine derivatives.
Table 1: Structure-Activity Relationship of Imidazo[1,2-a]pyrazine Derivatives
| Compound/Modification | α2 Receptor Binding | Hypoglycemic Potency | Other Adrenergic Receptor Binding Variations (α1, β1, β2) |
|---|---|---|---|
| 8-(1-piperazinyl)imidazo[1,2-a]pyrazine | High | Potent | Not specified |
| 2-methyl, 3-methyl, and 5-methyl 8-(1-piperazinyl)imidazo[1,2-a]pyrazines | High | Potent | Not specified |
| Modifications on 8-(1-piperazinyl)imidazo[1,2-a]pyrazine | Reduced | Lowered | Varied |
| Use of a 4-methylpiperazine moiety | Not specified | Retained some activity | Reduced α1 and β1 binding |
Computational and Theoretical Studies of Imidazo 1,2 a Pyrazine Systems
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental in computer-aided drug design, offering predictions of how a ligand like ethyl imidazo[1,2-a]pyrazine-6-carboxylate might bind to a biological target. These techniques are instrumental in identifying potential protein-ligand interactions and estimating the binding affinity, which are crucial for assessing a compound's potential as a drug candidate.
In studies of related imidazo[1,2-a]pyrazine (B1224502) systems, virtual high-throughput screening has successfully identified derivatives as potential inhibitors of enzymes like the VirB11 ATPase of Helicobacter pylori. ucl.ac.uk For instance, an 8-amino imidazo[1,2-a]pyrazine derivative was identified as a competitive inhibitor of ATP with an IC50 value of 7 µM. ucl.ac.uk Docking studies of this compound revealed key interactions within the ATP binding site, guiding the design of second-generation inhibitors. ucl.ac.uk
Similarly, molecular docking has been employed to evaluate imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential inhibitors of proteins crucial for SARS-CoV-2 cell entry, such as human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.gov These studies often reveal significant binding affinities, with some compounds showing values comparable to or better than reference inhibitors. nih.gov The interactions typically involve hydrogen bonds, hydrophobic interactions, and π-stacking with key amino acid residues in the target's active site.
While specific docking studies on this compound are not widely published, the general methodology applied to analogous structures provides a clear framework for how such an analysis would be conducted. A typical workflow would involve:
Obtaining the crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
Preparing the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
Generating a 3D conformation of this compound and optimizing its geometry.
Performing the docking simulation using software like AutoDock or Glide to predict the binding pose and score.
The predicted interactions for this compound would likely involve the nitrogen atoms of the imidazopyrazine core, which can act as hydrogen bond acceptors, and the ester group, which can also participate in hydrogen bonding. The aromatic rings provide a scaffold for hydrophobic and π-stacking interactions.
Table 1: Representative Docking Study Data for Imidazo[1,2-a]pyrimidine Derivatives against SARS-CoV-2 Targets
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Reference Affinity (kcal/mol) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Derivative 1 | hACE2 | -9.1 | Angiotensin II | -9.2 |
| Imidazo[1,2-a]pyrimidine Derivative 1 | Spike Protein | -7.3 | Cannabidiolic Acid | -5.7 |
| Imidazo[1,2-a]pyrimidine Derivative 2 | hACE2 | -8.5 | Angiotensin II | -9.2 |
Data is illustrative based on findings for similar compound classes. nih.gov
Density Functional Theory (DFT) Calculations for Structural and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For imidazo[1,2-a]pyrazine systems, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, provide valuable insights. nih.gov
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. This is useful for predicting sites of intermolecular interactions, such as hydrogen bonding.
For this compound, DFT calculations would likely show the HOMO localized over the electron-rich imidazo[1,2-a]pyrazine ring system, while the LUMO might be distributed over the pyrazine (B50134) ring and the electron-withdrawing carboxylate group. The MEP map would indicate negative potential around the nitrogen atoms and the carbonyl oxygen, highlighting them as likely sites for electrophilic attack or hydrogen bonding.
Table 2: Calculated Quantum Chemical Parameters for a Representative Imidazo[1,2-a]pyrimidine Derivative
| Parameter | Symbol | Value |
|---|---|---|
| HOMO Energy | E_HOMO | -6.5 eV |
| LUMO Energy | E_LUMO | -2.1 eV |
| Energy Gap | ΔE | 4.4 eV |
| Chemical Hardness | η | 2.2 eV |
| Electronegativity | χ | 4.3 eV |
Values are representative and based on DFT calculations for analogous systems. nih.gov
Aromaticity and Electronic Structure Analysis (e.g., NICS, NICS2BC Calculations)
The aromaticity of the imidazo[1,2-a]pyrazine ring system is a key determinant of its stability and chemical properties. Nucleus-Independent Chemical Shift (NICS) is a common computational method to assess aromaticity. It involves calculating the magnetic shielding at the center of a ring; a negative NICS value is indicative of aromatic character.
For this compound, the imidazo[1,2-a]pyrazine core is expected to be aromatic. A NICS calculation would likely yield negative values for both the five-membered imidazole (B134444) and six-membered pyrazine rings, confirming their aromatic character. The analysis of the electronic structure would further reveal the delocalization of π-electrons across the bicyclic system, which is the fundamental basis for its aromaticity. It is important to consider the placement of the computational probe to avoid influences from adjacent ring currents when analyzing fused systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are important for activity.
For imidazo[1,2-a]pyrazine and related imidazo-fused heterocycles, QSAR studies have been successfully applied to understand their activity as, for example, acid pump antagonists or cytotoxic agents. nih.govresearchgate.net These studies typically involve calculating a wide range of molecular descriptors, including:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These include parameters derived from DFT calculations, such as HOMO/LUMO energies and dipole moment. researchgate.net
Hydrophobic descriptors: Such as the partition coefficient (logP).
Steric descriptors: These relate to the size and shape of the molecule.
In a QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives, it was found that the global topological charge indices and the hydrophobicity of certain substituents were significant predictors of activity. nih.gov For imidazo[1,2-a]pyrazine derivatives with cytotoxic activity, a combination of topological and electronic descriptors was used to build a predictive QSAR model. researchgate.net
A QSAR model for a series of compounds including this compound would aim to correlate variations in substituents on the imidazo[1,2-a]pyrazine core with changes in a specific biological activity. The ethyl carboxylate group at the 6-position would be one of the structural features whose contribution to the activity is quantified by the model.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. This is particularly important for flexible molecules, where different conformations may bind to a target protein with varying affinities.
For this compound, the main source of conformational flexibility is the ethyl ester group. Rotation around the C-C and C-O single bonds of this group will lead to different spatial arrangements. While the imidazo[1,2-a]pyrazine core is largely planar and rigid, the orientation of the ester group can influence how the molecule fits into a binding pocket.
Conformational analysis is often performed using molecular mechanics or quantum mechanics methods to calculate the energy of the molecule as a function of its torsional angles. The results can be visualized as a potential energy surface or landscape, which shows the low-energy (stable) conformations as minima. This information is critical for selecting the appropriate conformation to use in docking studies and for understanding the molecule's dynamic behavior in solution. Studies on related systems implicitly perform conformational sampling as part of the docking process to find the most favorable binding pose. ucl.ac.uk
Advanced Spectroscopic and Analytical Characterization Methodologies for Imidazo 1,2 a Pyrazine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation
NMR spectroscopy is a fundamental technique for determining the precise molecular structure of organic compounds. For Ethyl imidazo[1,2-a]pyrazine-6-carboxylate, ¹H NMR would reveal the chemical environment of all protons. Expected signals would include those for the aromatic protons on the imidazo[1,2-a]pyrazine (B1224502) core and the ethyl group of the ester, characterized by distinct chemical shifts, multiplicities (singlet, doublet, triplet, quartet), and coupling constants.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., EIMS, HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula. Electron Ionization Mass Spectrometry (EIMS) would generate a characteristic fragmentation pattern. This pattern, resulting from the cleavage of the molecule, would show fragment ions corresponding to the loss of the ethoxy group (-OCH₂CH₃) or the entire ester function, providing further structural confirmation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify functional groups based on their characteristic vibrational frequencies. For this compound, the most prominent IR absorption band would be the C=O (carbonyl) stretch of the ester group, typically appearing around 1700-1725 cm⁻¹. Other key signals would include C-H stretches for the aromatic and aliphatic portions, C=N and C=C stretching vibrations from the heterocyclic rings, and C-O stretching of the ester. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic system.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and the planarity of the fused ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the compound.
Emerging Applications and Future Research Directions for Imidazo 1,2 a Pyrazine Chemistry
Development of Novel Therapeutic Agents Based on the Imidazo[1,2-a]pyrazine (B1224502) Scaffold
The imidazo[1,2-a]pyrazine core is a versatile pharmacophore that has been extensively explored for the development of novel therapeutic agents across various disease areas. Derivatives of this scaffold have shown a multitude of pharmacological activities, including but not limited to, antibacterial, anti-inflammatory, antiulcer, cardiac stimulating, antidepressant, and antiproliferative effects. The structural similarity of imidazo[1,2-a]pyrazines to deazapurines makes them attractive candidates for drug discovery.
Recent research has highlighted the potential of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of key biological targets. For instance, certain derivatives have been investigated as inhibitors of the receptor tyrosine kinase EphB4 and as phosphodiesterase inhibitors. nih.gov Furthermore, the scaffold has been central to the discovery of selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8, which are being explored for the treatment of neurological disorders like epilepsy. nih.gov
While specific therapeutic applications of Ethyl imidazo[1,2-a]pyrazine-6-carboxylate are not extensively documented in publicly available research, its structural features suggest it could serve as a valuable intermediate in the synthesis of more complex and biologically active molecules within these therapeutic areas. The ester functionality at the 6-position provides a handle for further chemical modification, allowing for the generation of libraries of compounds for biological screening.
Table 1: Investigated Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold
| Therapeutic Area | Biological Target/Mechanism | Reference |
| Neurological Disorders | AMPA Receptor Negative Modulators (TARP γ-8 selective) | nih.gov |
| Cancer | Receptor Tyrosine Kinase (EphB4) Inhibitors | |
| Cardiovascular Diseases | Phosphodiesterase Inhibitors | nih.gov |
| Infectious Diseases | Antimicrobial Agents | |
| Inflammatory Diseases | Anti-inflammatory Agents |
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The imidazo[1,2-a]pyrazine framework, and by extension This compound , serves as a valuable building block in the synthesis of more complex molecular architectures. rsc.org The inherent reactivity of the heterocyclic system allows for functionalization at various positions, enabling the construction of diverse chemical libraries. rsc.org
A common synthetic route to the imidazo[1,2-a]pyrazine core involves the condensation of an aminopyrazine with an α-halocarbonyl compound. nih.gov For the specific synthesis of This compound (CAS 588720-67-6), a documented method involves the reaction of ethyl 5-aminopyrazine-2-carboxylate with chloroacetaldehyde (B151913) in the presence of sodium hydrogencarbonate in a mixture of ethanol (B145695) and water at 90°C. ambeed.com
The ester group of This compound is a key functional handle that can be readily transformed into other functional groups such as amides, hydrazides, or carboxylic acids. This versatility allows for its incorporation into larger molecules through various coupling reactions, making it a useful synthon for the synthesis of targeted therapeutic agents and functional materials. For instance, the corresponding carboxylic acid can be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
Exploration of New Biological Targets and Pathways
The diverse biological activities reported for the imidazo[1,2-a]pyrazine scaffold suggest that it interacts with multiple biological targets and pathways. While some targets have been identified, such as AMPA receptors and certain kinases, a comprehensive understanding of the molecular mechanisms underlying the observed pharmacological effects is still an active area of research. nih.gov
Future research will likely focus on target deconvolution studies to identify the specific proteins and signaling pathways that are modulated by imidazo[1,2-a]pyrazine derivatives, including those derived from This compound . Techniques such as affinity chromatography, chemical proteomics, and computational modeling can be employed to elucidate the molecular targets.
The exploration of new biological targets is crucial for expanding the therapeutic applications of this scaffold. Given the broad spectrum of activities, it is plausible that derivatives of This compound could be developed to target novel pathways in areas such as neuroinflammation, metabolic diseases, and orphan diseases.
Advances in Green Chemistry and Sustainable Synthetic Routes for Imidazo[1,2-a]pyrazine Derivatives
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds. bio-conferences.org This trend extends to the synthesis of imidazo[1,2-a]pyrazine derivatives.
Traditional methods for the synthesis of this scaffold often involve harsh reaction conditions and the use of hazardous reagents. To address these limitations, researchers are exploring alternative synthetic strategies that align with the principles of green chemistry. These include the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of one-pot, multi-component reactions that increase efficiency and reduce waste. rsc.orgbio-conferences.org
For example, the use of catalysts like zirconium(IV) chloride in polyethylene (B3416737) glycol (PEG) or under microwave irradiation has been reported for the efficient synthesis of imidazo[1,2-a]pyrazines. rsc.org Another green approach involves the use of water as a solvent and avoiding the use of metal catalysts. bio-conferences.org While a specific green synthesis protocol for This compound has not been detailed in the reviewed literature, the general advancements in the green synthesis of the core scaffold suggest that more sustainable routes to this specific compound could be readily developed.
Q & A
Q. What are the common synthetic routes for preparing ethyl imidazo[1,2-a]pyrazine-6-carboxylate and its derivatives?
this compound derivatives are typically synthesized via cyclization reactions. For example:
- Hydroamination : Aqueous synthesis without catalysts can yield imidazo[1,2-a]pyrazines via intramolecular cyclization of precursor amines .
- Silver-catalyzed aminooxygenation : AgNO₃ in acetonitrile facilitates cyclization to form imidazo[1,2-a]pyridine-3-carbaldehydes, a method adaptable to pyrazine analogs .
- Double cyclization : Hybrid structures (e.g., benzoimidazole-pyrrolo-pyrazines) are synthesized through sequential cyclization steps using reagents like ethyl 2-chloroacetoacetate .
Q. How can researchers characterize the structural integrity of this compound derivatives?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and scaffold integrity, as demonstrated for triazolo-pyridine derivatives .
- X-ray crystallography : Resolves bond lengths and angles, critical for validating bicyclic systems (e.g., [1,2,4]triazolo[1,5-a]pyridines) .
- Mass spectrometry (ESI-MS) : Validates molecular weights and fragmentation patterns, especially for bioactive analogs .
Advanced Research Questions
Q. How does nitrogen atom placement in the imidazo[1,2-a]pyrazine scaffold influence biological potency?
Scaffold-switching studies reveal:
- Position 6 vs. 7 nitrogen : Imidazo[1,2-c]pyrimidines (N at position 6) and imidazo[1,2-a]pyrazines (N at 7) show comparable MICs (1–9 μM) against bacterial strains, but both are less potent than nitrogen-free imidazo[1,2-a]pyridines .
- Substitution effects : Electron-withdrawing groups (e.g., nitro, chloro) at specific positions enhance antitrypanosomal activity, as seen in triazole-fused derivatives .
Methodological Insight : Use MIC assays and molecular docking to correlate nitrogen positioning with target binding (e.g., cyclin-dependent kinases) .
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Case study: Imidazo[1,2-a]pyrazine derivatives with MIC variations (1–9 μM) in different media (GAS vs. 7H12) .
- Approach :
- Normalize assay conditions (e.g., pH, nutrient availability).
- Perform comparative SAR analysis to identify substituents sensitive to media composition.
- Validate with in vivo models to rule out in vitro artifacts.
Q. What strategies optimize the synthesis of imidazo[1,2-a]pyrazine-based libraries for high-throughput screening?
- Modular synthesis : Use common intermediates (e.g., ethyl 2-bromoacetoacetate) for divergent functionalization .
- Microwave-assisted reactions : Reduce reaction times for cyclization steps (e.g., from 48 h to <12 h) .
- Automated purification : Employ flash chromatography or HPLC to isolate analogs with >95% purity .
Q. How do researchers address solubility and stability challenges in imidazo[1,2-a]pyrazine derivatives during in vitro assays?
- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies (e.g., ester hydrolysis to carboxylic acids) .
- Stability : Conduct accelerated degradation studies under varying pH and temperature to identify labile substituents (e.g., nitro groups prone to reduction) .
Key Recommendations for Researchers
- Prioritize scaffold diversification (e.g., triazole, pyrazole conjugates) to explore understudied biological targets .
- Combine computational modeling (e.g., DFT for electron density analysis) with experimental data to rationalize activity trends .
- Adopt green chemistry principles (e.g., aqueous synthesis) to enhance sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
